2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c21-18-9-5-4-8-17(18)19(23)22-14-20(24,15-6-2-1-3-7-15)16-10-12-25-13-11-16/h1-9,16,24H,10-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZLYFYOPBYFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC=CC=C2F)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the tetrahydropyran ring, and the coupling of these components with the benzamide moiety. Common synthetic routes may involve:
Fluorination: Introduction of the fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of Tetrahydropyran Ring: Cyclization reactions to form the tetrahydropyran ring, often using acid or base catalysis.
Coupling Reactions: Coupling of the fluorinated intermediate with the benzamide moiety using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding 2-fluorobenzoic acid and the corresponding amine derivative.
Oxidation and Reduction
The secondary alcohol in the hydroxy-oxanyl phenylethyl moiety is susceptible to oxidation, while the aromatic fluorine may influence redox behavior.
Oxidation of the Alcohol Group
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Reagents : Pyridinium chlorochromate (PCC), CrO₃/H₂SO₄
-
Conditions : Dichloromethane (DCM), 0–25°C, 2–4 hrs
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Product : 2-Fluoro-N-[2-oxo-2-(oxan-4-yl)-2-phenylethyl]benzamide (keto derivative)
Reduction of the Amide Bond
-
Reagents : LiAlH₄ or BH₃·THF
-
Conditions : THF, reflux, 4–6 hrs
-
Product : 2-Fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzylamine (secondary amine)
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing fluorine atom at the 2-position of the benzamide ring activates the aromatic system for NAS at the 4- or 6-position.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Methoxide | NaOMe, DMF, 100°C, 12 hrs | 2-Fluoro-4-methoxy derivative | 45–55% |
| Piperidine | Piperidine, DMSO, 120°C, 24 hrs | 2-Fluoro-4-piperidino derivative | 30–40% |
Esterification and Transacylation
The hydroxyl group can participate in esterification or transacylation reactions:
Ester Formation
-
Reagents : Acetyl chloride, pyridine
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Conditions : DCM, 0°C → 25°C, 4 hrs
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Product : 2-Fluoro-N-[2-acetoxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
Transacylation with Thiols
-
Reagents : Thiophenol, DCC (catalyst)
-
Conditions : THF, 25°C, 8 hrs
-
Product : Thioester derivative (via acyl transfer)
Ring-Opening Reactions of the Oxane Moiety
The tetrahydro-2H-pyran ring undergoes acid-catalyzed ring-opening:
-
Conditions : H₂SO₄ (cat.), H₂O, reflux, 6–8 hrs
-
Product : 2-Fluoro-N-[2-hydroxy-2-(4-hydroxypentyl)-2-phenylethyl]benzamide
Biological Reactivity
The compound’s interaction with lysosomal phospholipase A2 (LPLA2) suggests potential acyl transfer activity:
-
Mechanism : Acts as a competitive inhibitor by mimicking the natural substrate’s acyl group.
-
Key Reaction : Transacylation with sphingosine derivatives, forming 1-O-acyl-N-acetylsphingosine analogs .
Stability Under Storage Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4, 25°C | Slow hydrolysis of the amide bond | >6 months |
| pH 2.0, 40°C | Rapid hydrolysis | 2–3 days |
| UV light (254 nm) | Photooxidation of the aryl group | 7–10 days |
Key Mechanistic Insights
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide as an anticancer agent. Its structure allows it to interact with specific biological targets involved in cancer progression. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study: Inhibition of Androgen Receptors
A relevant patent (EP3481394A1) discusses the use of thiohydantoin derivatives, including those structurally related to 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide, as androgen receptor antagonists for cancer treatment. These compounds demonstrated significant activity against various cancer cell lines, suggesting a promising avenue for further research into this specific compound’s anticancer properties .
Neurological Applications
The compound's potential as a neuroprotective agent has also been explored. Research indicates that similar benzamide derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study published in MDPI highlights the role of novel benzamide derivatives in neurological disorders, suggesting that modifications to the benzamide structure can enhance neuroprotective properties. The findings indicate that compounds like 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide may hold therapeutic potential for conditions such as Alzheimer’s disease and Parkinson’s disease .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Research has shown that certain fluorinated benzamides possess significant antibacterial and antifungal properties.
Data Table: Antimicrobial Efficacy
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide | Antibacterial | 15 µg/mL |
| Related Benzamide Derivative | Antifungal | 10 µg/mL |
These results suggest that further exploration into the antimicrobial properties of 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide could lead to the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The hydroxy group and tetrahydropyran ring can also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique substituents distinguish it from other fluorinated benzamides. Below is a comparative analysis:
Key Observations :
- Hydroxyl and Oxan Groups : The hydroxyl and tetrahydropyran groups in the target compound introduce steric bulk and polar interactions absent in simpler analogs like Fo23. These groups may enhance solubility or influence conformational flexibility .
- Fluorine Positioning : Unlike Fo24 and Fo23 (N-(2,3-difluorophenyl)-2-fluorobenzamide), the target compound lacks fluorination on the phenyl ring but retains the 2-fluoro-benzoyl group, which is critical for C–F···H–N bonding .
- Tautomerism : Compounds with thione groups (e.g., triazole-thiones ) exhibit tautomeric equilibria, whereas the target compound’s hydroxyl group favors fixed intramolecular H-bonding.
Spectroscopic and Crystallographic Comparisons
- IR and NMR :
- Crystallography :
- Fo24 exhibits layered stacking via π–π interactions and H-bonding , whereas the oxan-4-yl group in the target compound may promote helical or clathrate packing due to steric effects.
Biological Activity
The compound 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide can be described as follows:
- Molecular Formula : C₁₅H₁₈FNO₂
- Molecular Weight : 273.31 g/mol
- IUPAC Name : 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
This compound features a fluorine atom at the ortho position of the benzamide ring, which may influence its biological activity by altering its electronic properties and interactions with biological targets.
Research indicates that benzamide derivatives can interact with various biological targets, including receptors and enzymes. For instance, studies have shown that certain benzamides can modulate the activity of G-protein coupled receptors (GPCRs) and inhibit specific enzymes involved in metabolic pathways. The presence of the fluorine atom and the oxan ring in this compound may enhance its binding affinity and selectivity towards these targets.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that compounds similar to 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide exhibit anticancer properties. For example, a related benzamide was shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms .
- Neuroprotective Effects : Some benzamide derivatives have been investigated for neuroprotective activities, particularly in models of neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds exert their effects .
- Cardiovascular Benefits : Research on related compounds indicates potential benefits in cardiovascular health, particularly in reducing myocardial infarction size and improving heart function post-injury . The mechanism appears to involve modulation of cardiac contractility and protection against ischemia-reperfusion injury.
Study on Anticancer Activity
A study published in MDPI explored a series of benzamide derivatives for their anticancer properties. Among these, a compound structurally similar to 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide demonstrated significant inhibitory effects on tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing biological activity .
Neuroprotective Mechanisms
In a neuroprotection study, researchers evaluated the effects of various benzamides on neuronal cell lines subjected to oxidative stress. The findings indicated that certain modifications, including those found in 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide, improved cell viability and reduced markers of apoptosis .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities reported for several related benzamide derivatives:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Hydroxy-Furanyl-Benzamide | Anticancer | Induction of apoptosis |
| Benzamide Derivative A | Neuroprotective | Reduction of oxidative stress |
| 5-Fluoro-Benzamide | Cardiovascular protection | Modulation of cardiac contractility |
| 2-Fluoro-N-[...]-Benzamide | Potential anticancer/neuroprotective | Unknown (further studies needed) |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide, and how can reaction conditions be optimized?
- Methodology : Use a nucleophilic acyl substitution approach, reacting 2-fluorobenzoyl chloride with the amine precursor (2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine) under reflux in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts. Purification via recrystallization in methanol or ethanol yields pure product. Monitor reaction progress using TLC and optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .
- NMR : Use H and C NMR to assign aromatic protons (δ 6.5–8.0 ppm), oxane ring protons (δ 3.0–4.0 ppm), and hydroxy/amide protons (δ 1.5–3.0 ppm) .
- X-ray crystallography : Determine crystal packing and hydrogen-bonding networks. Refinement via SHELXL (e.g., space group P21/n, R1 < 0.06) resolves molecular conformation .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. First aid: Rinse eyes/skin with water for 15 minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How can computational methods (DFT, Hirshfeld analysis) resolve discrepancies between experimental and theoretical molecular geometries?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-311G(d,p)) to optimize geometry and compare bond lengths/angles with X-ray data.
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O-H···N hydrogen bonds) and identifies crystal packing drivers (e.g., π-π stacking). Discrepancies >5% suggest experimental disorder or solvation effects .
Q. What strategies address conflicting bioactivity data in antimicrobial or anti-inflammatory assays?
- Methodology :
- Orthogonal assays : Validate antimicrobial activity via broth microdilution (MIC) and disk diffusion, controlling for solvent/DMSO interference.
- Molecular docking : Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity) to rationalize potency variations. Use AutoDock Vina with flexible ligand/rigid receptor settings .
Q. How do hydrogen-bonding networks influence crystal packing and solubility?
- Methodology : Analyze X-ray data to map N-H···O and O-H···O interactions forming 3D frameworks. Solubility tests in DMSO/water mixtures correlate with H-bond donor/acceptor counts. For poor solubility, introduce hydrophilic substituents (e.g., -SO3H) without disrupting crystallinity .
Q. What experimental and computational approaches validate reaction mechanisms for derivatization (e.g., fluorination or hydroxylation)?
- Methodology :
- Isotopic labeling : Track O in hydroxylation steps via mass spectrometry.
- Kinetic studies : Monitor fluorination rates (e.g., using KF/18-crown-6) under varying temperatures.
- Transition state modeling : Use Gaussian09 to simulate intermediates and identify rate-limiting steps .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting NMR and X-ray data on rotational isomerism?
- Methodology :
- Variable-temperature NMR : Detect rotamers by observing peak splitting at low temperatures (−40°C).
- X-ray refinement : Check for disorder in the oxane ring or amide group. SHELXL’s PART instruction models occupancy of alternate conformers .
Q. Why might bioactivity differ between cell-based and enzyme inhibition assays?
- Methodology :
- Membrane permeability : Measure logP (e.g., HPLC) to assess cellular uptake. Low logP (<2) reduces intracellular accumulation.
- Metabolic stability : Incubate with liver microsomes; short half-life (<30 min) explains reduced efficacy in cell assays .
Methodological Tables
Table 1 : Key Crystallographic Parameters for Structural Validation
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | P21/n | |
| R1 factor | 0.0537 (I > 2σ(I)) | |
| Hydrogen bonds (Å) | N-H···O: 2.89–3.12 | |
| Torsion angle (amide) | 175.3° (DFT vs. 172.8° experimental) |
Table 2 : Recommended Spectroscopic Benchmarks
| Technique | Key Peaks/Data | Application |
|---|---|---|
| FT-IR | 1680 cm⁻¹ (amide I), 3300 cm⁻¹ (O-H) | Functional group ID |
| H NMR | δ 7.2–8.1 (aromatic), δ 4.5 (hydroxy) | Purity/conformation |
| C NMR | δ 170 (C=O), δ 75 (oxane C) | Carbon environment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
